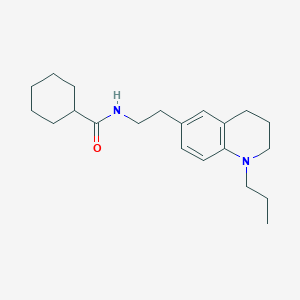

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Tetrahydroquinoline Derivatives

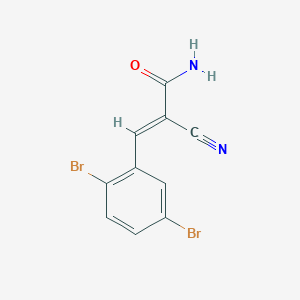

- The synthesis of 5, 6, 7, 8-tetrahydropyrimido[4,5-b]-quinoline derivatives has been facilitated by reacting cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate, exploring the chemical reactivity towards various reagents. This approach has also highlighted the antimicrobial activity of selected derivatives, providing a basis for further investigation into their potential therapeutic applications (Elkholy & Morsy, 2006).

Palladium-Catalyzed Oxidative Cyclization

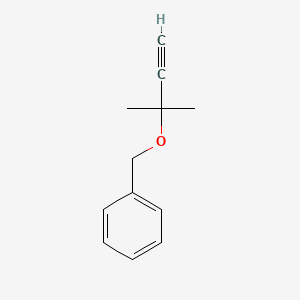

- Research on palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has resulted in the synthesis of various heterocyclic derivatives, including tetrahydropyridinedione derivatives. This process exemplifies the utility of palladium catalysis in constructing complex heterocyclic frameworks, potentially offering pathways for the synthesis of related compounds (Bacchi et al., 2005).

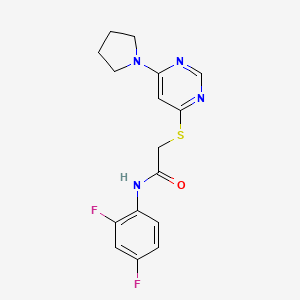

Synthesis of Arylamides Hybrids

- The synthesis of arylamides hybrids, combining features of two high-affinity σ2 receptor ligands, has shown promise for tumor diagnosis through the development of PET radiotracers. This research underscores the significance of structural modification in enhancing ligand selectivity and interaction, which could be relevant for the design of new diagnostic tools (Abate et al., 2011).

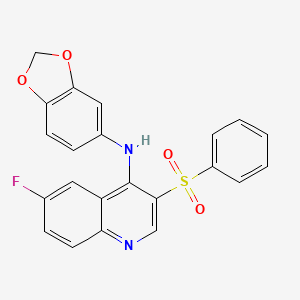

Novel Precursors for N-Substituted Tetrahydroquinolines

- The exploration of ethyl 3-(2,4-dioxocyclohexyl)propanoate as a novel precursor for the synthesis of N-substituted tetrahydroquinoline derivatives highlights innovative approaches to constructing this core structure. The development of methods for the selective dehydrogenative aromatization of these derivatives opens up new avenues for the synthesis of pharmacologically relevant compounds (Thakur, Sharma, & Das, 2015).

Dopamine Agonist Properties

- Studies on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines have investigated their dopamine-like ability to dilate the renal artery, indicating potential applications in neurological research and therapy. The structure-activity relationship observed among these compounds could inform the design of new therapeutics targeting dopamine receptors (Jacob et al., 1981).

Propiedades

IUPAC Name |

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O/c1-2-14-23-15-6-9-19-16-17(10-11-20(19)23)12-13-22-21(24)18-7-4-3-5-8-18/h10-11,16,18H,2-9,12-15H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNOISAKHWEPPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2464807.png)

![5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B2464811.png)

![4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2464813.png)

![Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2464814.png)

![6-[4-(5-Ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2464819.png)

![1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one](/img/structure/B2464820.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2464828.png)